molecular formula C13H12F5NO3 B11104291 2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate

2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate

Cat. No.: B11104291
M. Wt: 325.23 g/mol
InChI Key: LVYLAIOKWMCGPE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-(2-fluoroanilino)-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of fluorinated reagents and solvents is common in these processes to maintain the integrity of the fluorinated compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or amines.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to specific biological or chemical effects. The exact pathways and targets may vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate stands out due to its specific combination of fluorinated groups and anilino functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H12F5NO3

Molecular Weight

325.23 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate

InChI

InChI=1S/C13H12F5NO3/c14-8-3-1-2-4-9(8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-4,12H,5-7H2,(H,19,20)

InChI Key

LVYLAIOKWMCGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F)F

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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